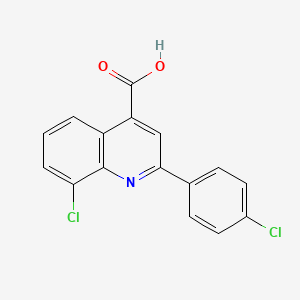

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDOWKIFSYBWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Key Observations :

- Halogenation Effects: The introduction of chlorine at the 8-position (target compound) increases molecular weight and lipophilicity compared to non-halogenated analogs like B3.

- Synthetic Yields : The target compound and B3 share identical yields (29%), suggesting similar reactivity in their respective synthetic pathways . Brominated analogs (e.g., 4-Br-Ph) may require optimized conditions due to bromine’s lower electronegativity .

Table 2: Comparative Physicochemical and Functional Data

Key Observations :

- Solubility Trends : Methyl or methoxy substituents (e.g., 4-Me-Ph in ) improve solubility in organic solvents like DMSO compared to dihalogenated derivatives.

- The target compound’s free carboxylic acid group may favor ionic interactions in biological systems.

Research Findings and Implications

- Structural Insights: Spectroscopic analyses (¹H NMR, HRMS) confirm the stability of the quinoline core under synthetic conditions. Electron-withdrawing Cl substituents enhance electrophilicity, facilitating further functionalization (e.g., piperazine coupling in compounds C1–C7 ).

- Biological Potential: While direct data on the target compound’s activity are sparse, structural analogs with similar substitution patterns exhibit COX-2 inhibition (e.g., ) and anticoagulant properties (e.g., ). The dichlorophenyl variant’s higher molecular weight and lipophilicity suggest utility in targeting hydrophobic enzyme pockets .

- Synthetic Challenges: Low yields (e.g., 29% for the target compound) highlight the need for optimized catalysts or alternative routes, such as Pd-mediated cross-coupling (employed in for aminoquinoline derivatives).

Biological Activity

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves the inhibition of DNA synthesis. It achieves this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is analogous to that of other quinoline derivatives, which are known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its ability to inhibit essential enzymes involved in DNA replication makes it a promising candidate for treating bacterial infections.

Antiviral Potential

In addition to its antibacterial effects, this compound has shown potential as an antiviral agent . Studies suggest that it may interfere with viral replication processes, although specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has been investigated for its anticancer properties . Preliminary studies demonstrate its efficacy against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Similar structure | Moderate antimicrobial activity | Lacks the potency of the target compound |

| 4-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Similar structure | Anticancer activity | Less effective than 8-Chloro variant |

| 8-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Similar structure with bromine substitution | Reduced biological activity | Shows lower selectivity in targeting biological molecules |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity.

- Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50 values significantly lower than those observed in untreated controls. The mechanism was linked to HDAC inhibition, which altered gene expression patterns associated with cancer progression .

- Inhibition of Viral Replication : A recent study highlighted the compound's ability to inhibit replication of specific viruses in cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Q & A

Q. What are the standard synthetic routes for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves refluxing 2-phenylquinoline-4-carboxylic acid derivatives with chlorinated precursors (e.g., 4-chlorobenzaldehyde) in aqueous conditions using rare earth metals as catalysts. For example, catalytic systems involving lanthanides can enhance cyclization efficiency. Key variables include temperature (typically 80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Yield optimization requires careful control of pH and catalyst loading .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., Cl at C8 and C2-aryl groups). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.058 Å, b = 10.648 Å, c = 10.879 Å are typical for chlorinated quinolines .

- NMR/FTIR : H NMR confirms aromatic proton environments (e.g., deshielded protons near Cl substituents), while FTIR identifies carboxylic acid C=O stretches (~1700 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Neutralize with dry sand or chemical absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity in quinoline ring formation?

Methodological Answer:

- Catalyst Screening : Test transition metals (e.g., Cu, Pd) vs. rare earths (e.g., Ce, La) for cyclization efficiency. Rare earths may reduce byproducts via Lewis acid activation of carbonyl groups.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. aqueous systems. Water under reflux minimizes side reactions but may limit solubility of chlorinated intermediates .

Q. What structure-activity relationships (SAR) justify its potential as a pharmacophore in drug discovery?

Methodological Answer:

Q. How can contradictory data on synthesis yields from similar quinoline derivatives be resolved?

Methodological Answer:

- Systematic Variation : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients).

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., di-chlorinated byproducts) that reduce yield. Adjust stoichiometry of chlorinating agents to suppress overhalogenation .

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

Q. How do computational models predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.